![molecular formula C9H7BrN2O B2824784 6-bromo-1H-indole-2-carboxamide CAS No. 893731-58-3](/img/structure/B2824784.png)
6-bromo-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indole-2-carboxamide is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole-2-carboxamides has been studied extensively. For instance, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . There are also studies on the design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells .Molecular Structure Analysis
The molecular structure of 6-Bromo-1H-indole-2-carboxamide is similar to other indole derivatives. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including 6-Bromo-1H-indole-2-carboxamide, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1H-indole-2-carboxamide are similar to other indole derivatives. For instance, it is recommended to store it in a dark place, sealed in dry, room temperature conditions .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .
Anticancer Activity
Indole derivatives have been studied for their potential anticancer properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Antioxidant Activity
Indole derivatives also possess antioxidant activities . This property makes them potentially useful in combating oxidative stress-related diseases .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been studied for their antidiabetic activities . This suggests potential applications in the treatment of diabetes .
Mechanism of Action
Target of Action
6-Bromo-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, including 6-Bromo-1H-indole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets leads to changes in the biological processes mediated by these targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Bromo-1H-indole-2-carboxamide may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar to other mmpl3 inhibitors, the inherent high lipophilicity of indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers . This property could impact the bioavailability of 6-Bromo-1H-indole-2-carboxamide.
Result of Action
It is known that the interaction of indole derivatives with their targets can lead to changes in cell division and can even cause rapid cell death .
Safety and Hazards
6-Bromo-1H-indole-2-carboxamide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe vapors or spray mist, do not ingest, and wash hands before breaks and immediately after handling the product .
Future Directions
properties
IUPAC Name |
6-bromo-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCKWINVIDGYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.